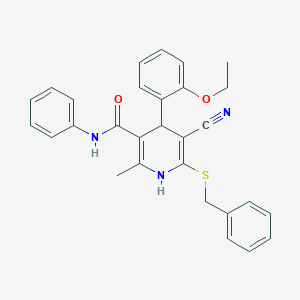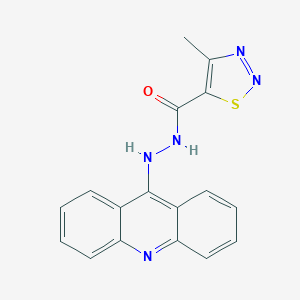
6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a benzylsulfanyl moiety, a cyano group, and a dihydropyridine core. This compound belongs to the class of 1,4-dihydropyridines, which are known for their wide range of biological activities and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step reactions:
Step 1: Synthesis of the dihydropyridine core via the Hantzsch reaction, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.
Step 2: Introduction of the benzylsulfanyl group through a nucleophilic substitution reaction using a suitable benzyl halide and a thiol.
Step 3: Incorporation of the cyano group via a cyanation reaction, often employing reagents like potassium cyanide under basic conditions.
Step 4: Attachment of the ethoxyphenyl group by a Friedel-Crafts alkylation or acylation reaction.
Step 5: Formation of the carboxamide group via amide bond formation using an appropriate coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactions, high-throughput screening of catalysts, and automation to increase yield and efficiency. Solvent recycling and the use of greener reagents are also common practices to minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylsulfanyl group can participate in various substitution reactions, potentially forming thioethers or thioesters.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzyl halides, thiols, suitable bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Oxidation: Pyridine derivatives.
Reduction: Primary amines.
Substitution: Thioethers, thioesters.
Hydrolysis: Carboxylic acids, amines.
科学研究应用
Chemistry: In chemistry, this compound serves as a model for studying the reactivity of dihydropyridine derivatives and their potential as building blocks in organic synthesis.
Biology: Biologically, it can be used to investigate the role of 1,4-dihydropyridine compounds in biological systems, particularly their interaction with enzymes and receptors.
Medicine: Medically, 1,4-dihydropyridines are known for their cardiovascular activity, especially as calcium channel blockers, which are used to treat hypertension and angina. This specific compound may exhibit similar pharmacological properties.
Industry: In the industrial sector, such compounds can be employed in the development of new materials with unique electronic or optical properties due to their structural diversity.
作用机制
The mechanism by which 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide exerts its effects likely involves its interaction with specific molecular targets such as calcium channels, enzymes, or receptors. The dihydropyridine core can modulate calcium influx by binding to L-type calcium channels, thus influencing various physiological processes. The compound's structure allows it to interact with multiple pathways, leading to diverse biological activities.
相似化合物的比较
Similar Compounds:
Nifedipine
Amlodipine
Felodipine
Uniqueness: Compared to other 1,4-dihydropyridine derivatives like nifedipine, amlodipine, and felodipine, this compound's benzylsulfanyl and cyano groups confer distinct electronic properties and reactivity. These modifications can potentially enhance its pharmacokinetic profile or provide unique therapeutic effects not seen in other derivatives.
属性
IUPAC Name |
6-benzylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-3-34-25-17-11-10-16-23(25)27-24(18-30)29(35-19-21-12-6-4-7-13-21)31-20(2)26(27)28(33)32-22-14-8-5-9-15-22/h4-17,27,31H,3,19H2,1-2H3,(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWFYRVVSLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B409653.png)
![3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409655.png)
![8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409657.png)
![3-[(4-Methylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409658.png)
![3-(Naphthalen-1-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409659.png)
![3-({2-[(Phenylmethyl)oxy]naphthalen-1-yl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409661.png)
![Methyl 2-chloro-5-{5-[(7,9-dioxo-6,10-dioxaspiro[4.5]dec-8-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B409662.png)
![3-{[4-{[(2-Fluorophenyl)methyl]oxy}-3-(methyloxy)phenyl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409663.png)
![8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE](/img/structure/B409666.png)
![ethyl (2Z)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409669.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409670.png)
![10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409674.png)
![11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409675.png)
